D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
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Overview
Description
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The iodophenyl group is introduced through iodination reactions. The final product is obtained by deprotecting the amino groups and purifying the compound through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The reaction conditions are optimized to ensure high yield and purity. Industrial methods also involve rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can be employed to modify the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Iodinated derivatives.
Reduction: Phenyl derivatives.
Substitution: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with proteins and enzymes. It serves as a model peptide for understanding protein folding and binding mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group plays a crucial role in binding to these targets, influencing their activity and function. The compound can modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- D-Leucyl-D-alanyl-N-(2-iodobenzyl)-D-phenylalaninamide
- L-Phenylalaninamide, D-leucyl-D-alanyl-N-[(4-iodophenyl)methyl]
Uniqueness
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to the specific positioning of the iodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
824406-70-4 |
---|---|
Molecular Formula |
C25H33IN4O3 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m1/s1 |
InChI Key |
WAXLFWSBTWUJNY-ZPMCFJSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Origin of Product |
United States |
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